Nutlin-3

Descripción general

Descripción

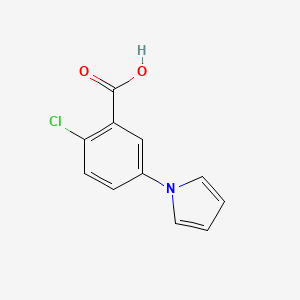

Nutlin-3 es un inhibidor de molécula pequeña que se dirige específicamente a la interacción entre el homólogo 2 del minuto doble del ratón (MDM2) y la proteína supresora tumoral p53. Al interrumpir esta interacción, this compound estabiliza y activa p53, lo que lleva a la inducción del arresto del ciclo celular y la apoptosis en las células cancerosas que retienen p53 de tipo salvaje . Este compuesto ha llamado la atención en la investigación del cáncer debido a sus posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

Nutlin-3 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina:

Investigación del cáncer: this compound se estudia ampliamente por su potencial para tratar cánceres que retienen p53 de tipo salvaje al inducir la apoptosis y el arresto del ciclo celular

Estudios biológicos: Se utiliza para estudiar la vía p53 y su papel en los procesos celulares como la reparación del ADN, la apoptosis y la senescencia.

Desarrollo de fármacos: This compound sirve como compuesto principal para el desarrollo de nuevos inhibidores de MDM2 con perfiles de eficacia y seguridad mejorados.

Inmunoterapia: Estudios recientes han explorado su papel en la mejora de la eliminación de células cancerosas mediada por células asesinas naturales.

Mecanismo De Acción

Nutlin-3 ejerce sus efectos al unirse al bolsillo de unión a p53 de MDM2, evitando así la interacción entre MDM2 y p53. Esto lleva a la estabilización y activación de p53, que a su vez induce la transcripción de genes involucrados en el arresto del ciclo celular y la apoptosis . Los objetivos moleculares y las vías involucradas incluyen:

Eje de respuesta al estrés ATF4/CHOP: Se ha demostrado que this compound activa esta vía, lo que lleva a la apoptosis en ciertas células cancerosas.

Análisis Bioquímico

Biochemical Properties

Nutlin-3 interacts with the MDM2 protein, which is a negative regulator of the tumor suppressor protein p53 . By binding to the p53-binding pocket of MDM2, this compound disrupts the interaction between MDM2 and p53, leading to the stabilization and activation of p53 . This interaction is crucial for the regulation of p53, which plays a key role in cell cycle progression, apoptosis, senescence, DNA repair, and metabolism .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In cells with wild-type p53, this compound can induce cell cycle arrest, apoptosis, and senescence . For instance, in human hepatocellular carcinoma cells, this compound has been shown to inhibit cell growth and colony formation . Moreover, this compound can enhance the expression of p53 in cells with wild-type p53 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction, and leading to the stabilization and activation of p53 . This results in the upregulation of p53 target genes, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to induce significant DNA double-strand break (DSB) damage in cells . Over time, this leads to increased cell cycle arrest and significantly increased senescence .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth and significantly increase survival . The effects of this compound vary with different dosages, with higher doses leading to more significant tumor growth inhibition .

Metabolic Pathways

This compound is involved in the p53 pathway, a crucial pathway in cell cycle regulation, apoptosis, and DNA repair . By inhibiting the interaction of p53 and MDM2, this compound allows the signaling function of the p53 pathway in cancer cells .

Transport and Distribution

It is known that this compound binds to the p53-binding pocket of MDM2, disrupting the MDM2-p53 interaction and leading to the stabilization and activation of p53 .

Subcellular Localization

The subcellular localization of this compound is not well defined. Given its mechanism of action, it is likely that this compound localizes to the nucleus where it can interact with MDM2 and p53 .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Nutlin-3 implica varios pasos clave, comenzando con la formación del núcleo de imidazolina. El proceso generalmente incluye los siguientes pasos:

Formación del núcleo de imidazolina: Esto se logra a través de una reacción de condensación entre un aldehído y una amina.

Introducción de sustituyentes: Se introducen varios sustituyentes al núcleo de imidazolina a través de reacciones de sustitución nucleofílica.

Ensamblaje final: El producto final se obtiene a través de una serie de pasos de purificación, incluida la cristalización y la cromatografía.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la preparación a escala de laboratorio, con optimizaciones para rendimiento, pureza y rentabilidad. La producción industrial probablemente implicaría reactores a gran escala, sistemas de purificación automatizados y estrictas medidas de control de calidad.

Análisis De Reacciones Químicas

Tipos de reacciones: Nutlin-3 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas.

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen compuestos halogenados y nucleófilos. Las condiciones típicamente involucran temperaturas suaves y disolventes como diclorometano o etanol.

Reacciones de oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.

Reacciones de reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de this compound con diferentes grupos funcionales, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales existentes .

Comparación Con Compuestos Similares

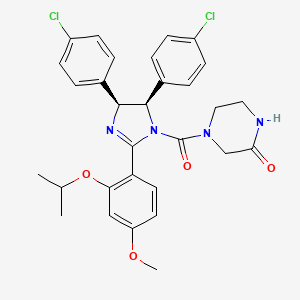

Nutlin-3 es parte de una clase de compuestos conocidos como inhibidores de MDM2. Los compuestos similares incluyen:

RG7112: Un derivado de this compound que ha progresado a ensayos clínicos para varios cánceres.

Idasanutlin (RG7388): Otro derivado con propiedades farmacocinéticas y eficacia mejoradas.

Singularidad de this compound: this compound es único debido a su mecanismo de acción específico y su capacidad para dirigirse selectivamente a las células cancerosas con p53 de tipo salvaje. Su papel como compuesto principal ha allanado el camino para el desarrollo de inhibidores de MDM2 más potentes y selectivos .

Propiedades

Número CAS |

548472-68-0 |

|---|---|

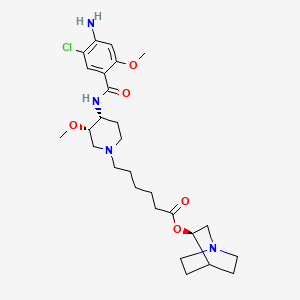

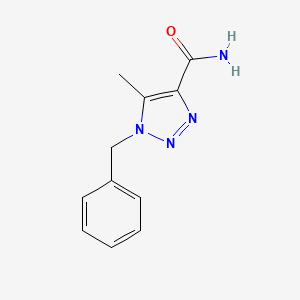

Fórmula molecular |

C60H60Cl4N8O8 |

Peso molecular |

1163.0 g/mol |

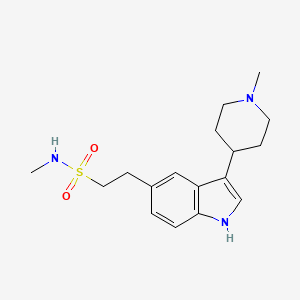

Nombre IUPAC |

4-[4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one |

InChI |

InChI=1S/2C30H30Cl2N4O4/c2*1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h2*4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37) |

Clave InChI |

GBBSJAZVCWRGRH-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

SMILES isomérico |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

SMILES canónico |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl.CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |

Apariencia |

Solid powder |

| 675576-98-4 | |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

nutlin 3 nutlin-3 nutlin-3A nutlin-3B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Nutlin-3?

A1: this compound specifically targets Murine double minute 2 (MDM2), a key negative regulator of the tumor suppressor protein p53. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with MDM2?

A2: this compound binds to MDM2 within the p53-binding pocket, effectively blocking the interaction between MDM2 and p53. This prevents MDM2-mediated ubiquitination and degradation of p53, leading to p53 stabilization and activation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: What are the downstream effects of this compound mediated MDM2 inhibition?

A3: this compound-mediated inhibition of MDM2 leads to the activation of the p53 pathway, resulting in various cellular responses, including:

- Cell cycle arrest: p53 activation upregulates p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest primarily at the G1/S checkpoint. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Apoptosis: p53 induces the expression of pro-apoptotic proteins like Bax, Puma, and Noxa, tipping the balance towards programmed cell death. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Senescence: this compound can induce cellular senescence, a state of irreversible growth arrest, in some cancer cells. []

Q4: How do structural modifications of this compound affect its activity?

A5: Research with this compound enantiomers, Nutlin-3a and Nutlin-3b, revealed that both can interfere with P-glycoprotein (P-gp)-mediated drug efflux, while only Nutlin-3a retains potent MDM2 inhibitory activity. [] This highlights the importance of specific structural features for different aspects of this compound activity.

Q5: Can you explain the stereoselective affinity of this compound isomers for MDM2?

A6: Brownian dynamics simulations suggest that the preferential binding of MDM2 to Nutlin-3a over its diastereoisomer, trans-Nutlin-3a, is due to differences in the stability of the encounter complex, an intermediate state formed before the final complex. This highlights the importance of kinetic factors in addition to the thermodynamics of the final bound state. []

Q6: What types of cancer cells have shown sensitivity to this compound in vitro?

A6: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines harboring wild-type p53, including:

- Gastric carcinoma [, ]

- Hepatocellular carcinoma []

- Nasopharyngeal carcinoma []

- Ovarian carcinoma [, ]

- Prostate carcinoma [, ]

- Rhabdomyosarcoma []

- Acute lymphoblastic leukemia [, , ]

- B-cell chronic lymphocytic leukemia [, , , ]

- Mantle cell lymphoma [, ]

- Cutaneous T-cell lymphoma []

Q7: Has this compound shown efficacy in in vivo models?

A7: Yes, this compound has demonstrated anti-tumor activity in various in vivo models, including:

- Xenograft models of gastric cancer, where it reduced tumor growth and induced apoptosis. []

- Medulloblastoma xenografts in mice, where it inhibited tumor growth and prolonged survival. []

- A JVM-2-derived xenograft mouse model, where this compound loaded nanoparticles reduced subcutaneous tumor volume and promoted apoptosis. []

Q8: What are the known mechanisms of resistance to this compound?

A9: The most common mechanism of resistance to this compound involves mutations in the TP53 gene, rendering the p53 protein dysfunctional and unresponsive to this compound-mediated stabilization. [, ] Additionally, research has shown that this compound resistant non-small cell lung cancer cells:

- Overexpress mutant p53 protein. []

- Exhibit increased migratory and invasive potential, potentially linked to epithelial-to-mesenchymal transition. []

- Upregulate immune checkpoints like PD-L1 and PD-L2, potentially contributing to immune evasion. []

Q9: How does this compound affect glucose homeostasis?

A10: Studies in mice have shown that this compound can impair glucose homeostasis and insulin secretion, potentially due to disrupted MDM2-p53 interaction's influence on glucose metabolism and pancreatic beta-cell function. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

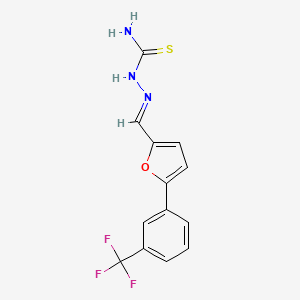

![5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL](/img/structure/B1676976.png)